molecular formula C13H20ClN3O B1448837 C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride CAS No. 1858255-40-9

C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride

Cat. No. B1448837
M. Wt: 269.77 g/mol
InChI Key: ICRLVNPNWRBPOD-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One approach is based on the idea that the inherent 3,5-substitution pattern for a 1,2,4-oxadiazole ring should allow for better crystal packing through the possibility of forming a coplanar arrangement of the rings, and the connectivity of the oxadiazoles via stable C–C bonds should produce materials with enhanced thermal stability .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary depending on the substituents in the ring. These molecules have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their structure. For example, some oxadiazoles have attractive single crystal densities .

Safety And Hazards

The safety and hazards of oxadiazoles can vary depending on their structure and the context in which they are used. Some oxadiazoles are classified as combustible and toxic .

Future Directions

The design and synthesis of new energetic compounds have been of interest worldwide for many years. New heterocyclic energetic compounds play an important role, mainly because of their positive heat of formation, thermal stability, and increased oxygen balance over the respective carbocyclic analogs .

properties

IUPAC Name

[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-7-11-15-12(16-17-11)13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-10H,1-7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRLVNPNWRBPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NOC(=N4)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 2
C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
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C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
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C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 5
C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride

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